4-Chloro-2-fluoro-3-hydroxybenzoic acid

Catalog No.
S15362050
CAS No.
M.F
C7H4ClFO3
M. Wt
190.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-fluoro-3-hydroxybenzoic acid

Product Name

4-Chloro-2-fluoro-3-hydroxybenzoic acid

IUPAC Name

4-chloro-2-fluoro-3-hydroxybenzoic acid

Molecular Formula

C7H4ClFO3

Molecular Weight

190.55 g/mol

InChI

InChI=1S/C7H4ClFO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,(H,11,12)

InChI Key

QOSPHTNGXCTFNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)O)Cl

4-Chloro-2-fluoro-3-hydroxybenzoic acid is an aromatic compound characterized by the presence of a hydroxyl group, a chloro substituent, and a fluoro substituent on the benzene ring. Its molecular formula is C7H5ClFO3C_7H_5ClFO_3, and it has a molar mass of approximately 188.57 g/mol. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to the unique electronic properties imparted by the halogen substituents.

  • Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate in alkaline conditions .
  • Reduction: The chloro and fluoro groups can be reduced under specific conditions, although this is less commonly performed .
  • Substitution Reactions: The chloro and fluoro substituents can be replaced with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide in methanol .

The biological activity of 4-chloro-2-fluoro-3-hydroxybenzoic acid has been explored in various studies. It has shown potential as an enzyme inhibitor, particularly in pathways relevant to medicinal chemistry. The presence of the chloro and fluoro groups enhances its binding affinity to specific molecular targets, making it a candidate for further research in drug development .

Synthetic Routes

The synthesis of 4-chloro-2-fluoro-3-hydroxybenzoic acid typically involves halogenation of derivatives of 3-hydroxybenzoic acid. One common method includes:

  • Electrophilic Aromatic Substitution: Starting with 3-hydroxybenzoic acid, chlorination can be achieved using thionyl chloride under reflux conditions.
  • Fluorination: Following chlorination, fluorination can be performed using diethylaminosulfur trifluoride as the fluorinating agent .

Industrial Production

In industrial settings, continuous flow processes may be utilized to enhance yield and purity. Automated reactors allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration, which are critical for large-scale synthesis .

4-Chloro-2-fluoro-3-hydroxybenzoic acid has various applications, primarily in:

  • Pharmaceuticals: Its unique structure makes it suitable for developing new drugs, particularly those targeting specific enzymes.
  • Agrochemicals: The compound may also find use in agricultural formulations due to its biological activity against pests or diseases .

Studies on the interactions of 4-chloro-2-fluoro-3-hydroxybenzoic acid with biological targets have indicated that it can effectively inhibit certain enzymes by binding to their active sites. This mechanism of action enhances its potential as a therapeutic agent . Further research is necessary to elucidate the full range of its interactions and biological effects.

Several compounds share structural similarities with 4-chloro-2-fluoro-3-hydroxybenzoic acid. These include:

  • 4-Fluoro-3-hydroxybenzoic acid
  • 3-Fluoro-4-hydroxybenzoic acid
  • 2-Fluoro-4-hydroxybenzoic acid
  • 4-Fluorosalicylic acid

Comparison

Compared to its analogs, 4-chloro-2-fluoro-3-hydroxybenzoic acid exhibits unique reactivity due to the combined effects of chloro and fluoro substituents. These groups significantly influence the compound’s electronic properties, enhancing its reactivity in substitution and oxidation reactions. Additionally, the presence of both halogens may augment its biological activity, making it a valuable compound for medicinal chemistry research .

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

189.9832998 g/mol

Monoisotopic Mass

189.9832998 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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